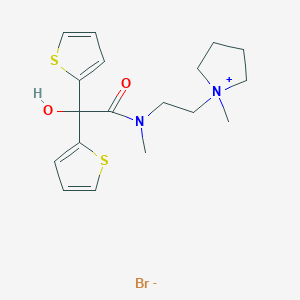![molecular formula C17H9NO2 B14684355 Naphtho[2,3-f]quinoline-7,12-dione CAS No. 30763-34-9](/img/structure/B14684355.png)
Naphtho[2,3-f]quinoline-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-f]quinoline-7,12-dione is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring, with two ketone groups at positions 7 and 12
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoline-7,12-dione can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid, yielding 2,3-disubstituted this compound derivatives . Another approach includes the reaction of 2-aminoanthraquinone with sodium nitrite in water to form 2-amino-1-nitroanthraquinone, which is then reacted with cyanoacetamide in dimethylformamide in the presence of piperidine to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, to facilitate the condensation reactions .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-f]quinoline-7,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines . Additionally, it can participate in palladium-catalyzed C–N bond-forming amination reactions to produce donor-acceptor systems involving electron donor triarylamines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzenesulfinic acid, cyanoacetamide, and various benzil compounds. Reaction conditions often involve the use of solvents such as glacial acetic acid and dimethylformamide, as well as catalysts like piperidine and propylsulfonic acid functionalized nanozeolite clinoptilolite .
Major Products Formed: The major products formed from the reactions of this compound include 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines and various donor-acceptor systems involving electron donor triarylamines .
Scientific Research Applications
Naphtho[2,3-f]quinoline-7,12-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and donor-acceptor systems . In biology, it has been studied for its potential antiviral, anticancer, and antibacterial properties . In medicine, it is being investigated as a potential therapeutic agent for the treatment of cardiac and neurodegenerative disorders due to its ability to inhibit apoptosis signal-regulating kinase 1 (ASK1) . In industry, it is used in the development of electroluminescent materials and organic optoelectronic devices .
Mechanism of Action
The mechanism of action of naphtho[2,3-f]quinoline-7,12-dione involves its interaction with molecular targets and pathways within cells. One key target is apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate apoptotic pathways and potentially provide therapeutic benefits in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to naphtho[2,3-f]quinoline-7,12-dione include naphtho[2,3-f]quinoxaline-7,12-dione, anthra-ptereidine-7,12-dione, and triazolopyridine derivatives . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: this compound is unique due to its specific structural features, which include a fused naphthalene-quinoline ring system with ketone groups at positions 7 and 12
Properties
CAS No. |
30763-34-9 |
|---|---|
Molecular Formula |
C17H9NO2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
naphtho[3,2-f]quinoline-7,12-dione |
InChI |
InChI=1S/C17H9NO2/c19-16-10-4-1-2-5-11(10)17(20)15-12-6-3-9-18-14(12)8-7-13(15)16/h1-9H |
InChI Key |
LNSMQYWAGFMSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
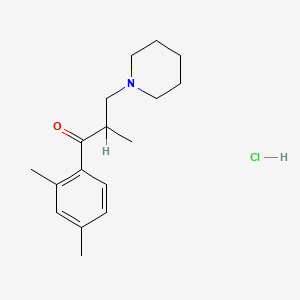

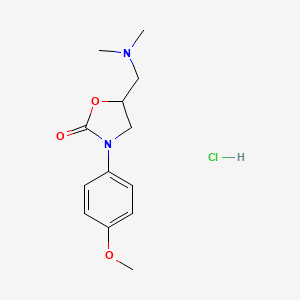
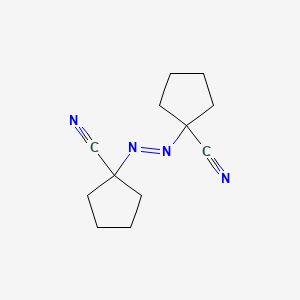
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
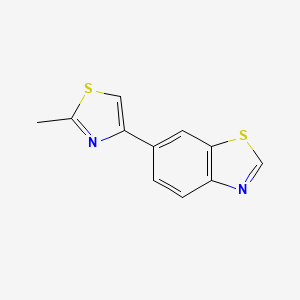
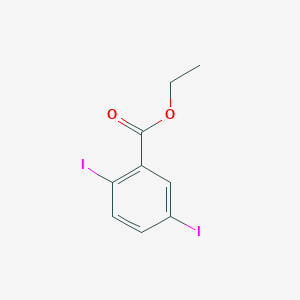
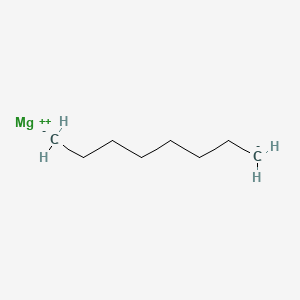
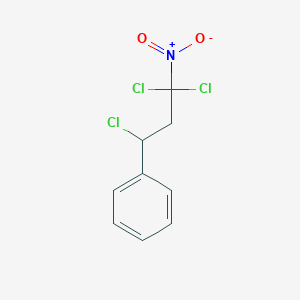
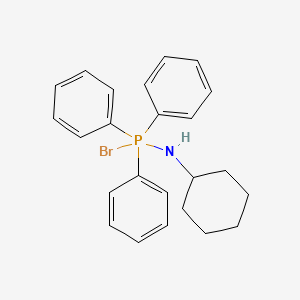
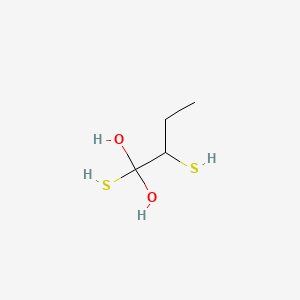
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
